5-Butyl-1,2-benzothiazol-3(2H)-one
Description
Properties
CAS No. |
18336-03-3 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
5-butyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H13NOS/c1-2-3-4-8-5-6-10-9(7-8)11(13)12-14-10/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
FCGBNKBHSOFCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)SNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 1,2 Benzothiazol 3 2h One and Analogous Structures
Intramolecular Cyclization Approaches to the 1,2-Benzothiazol-3(2H)-one Ring System
Oxidative Dehydrogenative Cyclization Protocols
A prominent method for synthesizing benzo[d]isothiazol-3(2H)-ones involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This approach utilizes an oxidant to facilitate the coupling of N-H and S-H bonds, leading to the formation of the N-S bond. nih.gov Various catalytic systems have been developed to promote this transformation. For instance, a KBr-catalyzed method under an oxygen atmosphere has proven effective for converting 2-mercaptobenzamides into the desired benzisothiazolones in high yields. nih.gov Additionally, cobalt-catalyzed systems have been employed for this cyclization, where the cobalt catalyst, oxidized by oxygen, facilitates the formation of a thiyl radical intermediate, which then undergoes intramolecular cyclization. researchgate.net
Another innovative approach utilizes Selectfluor, a versatile reagent, for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-methylthiobenzamides. nih.gov This method involves a cascade N–S bond formation and C(sp3)–S bond cleavage. nih.gov Furthermore, metal-free, selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides can be achieved using Selectfluor in aqueous media, highlighting the green chemistry aspects of this reagent. nih.gov
Copper-Catalyzed Cyclization Strategies
Copper catalysis has emerged as a powerful tool for the synthesis of 1,2-benzothiazol-3(2H)-ones. In 2013, a Cu(I)-catalyzed intramolecular N–S bond formation method was developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides under an oxygen atmosphere. nih.gov This reaction proceeds via an oxidative dehydrogenative cyclization, providing the products in excellent yields. nih.gov
Copper catalysts are also instrumental in cascade reactions for the synthesis of benzisothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source. researchgate.netrsc.org For example, a CuCl-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been reported. nih.gov Different copper catalysts and ligands have been explored to optimize the formation of the C-S bond between 2-halobenzamides and sulfur sources like carbon disulfide (CS2) or elemental sulfur (S8), followed by intramolecular S-N bond formation. researchgate.net
| Catalyst System | Starting Material | Sulfur Source | Key Features |
| Cu(I) | 2-Mercaptobenzamides | - | Intramolecular N-S bond formation under O2 atmosphere. nih.gov |
| CuCl | 2-Halobenzamides | S8 | Cascade C-S and N-S bond formation. nih.gov |
| CuBr/L-proline | 2-Iodobenzamide | CS2 | High yields without a phase transfer agent. researchgate.net |
Electrochemical Dehydrogenative Cyclization Techniques
In recent years, electrochemical methods have gained traction as a green and sustainable approach for organic synthesis. nih.gov An electrochemical dehydrogenative cyclization protocol for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides has been reported. nih.govresearchgate.net This method utilizes constant-current electrolysis in an undivided cell, forming the intramolecular N-S bond and producing hydrogen gas as the only byproduct. nih.gov The reaction proceeds in moderate to good yields and avoids the use of chemical oxidants. nih.govresearchgate.net This technique represents an environmentally friendly alternative to traditional chemical oxidation methods. rsc.org
Synthesis of 5-Butyl-1,2-benzothiazol-3(2H)-one via Specific Precursors
The synthesis of the specifically substituted 5-Butyl-1,2-benzothiazol-3(2H)-one can be achieved through various routes, often starting from precursors that already contain the butyl group or allow for its introduction.
Routes Involving 2-(Alkylthio)benzaldehyde Oxime Intermediates
A method for producing 1,2-benzisothiazol-3-ones involves the cyclization of 2-(alkylthio)benzaldehyde oximes. google.com This process starts with the reaction of a 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form the corresponding oxime. google.com The subsequent treatment of this oxime with a halogenating agent, such as chlorine, induces cyclization to yield the 1,2-benzisothiazol-3-one. google.com For the synthesis of the 5-butyl derivative, the starting material would be a 4-butyl-2-(alkylthio)benzaldehyde.
Preparation from 2,2'-Dibenzoyl Disulfide Derivatives
A well-established, multi-step synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones starts from thiosalicylic acid. nih.gov The process begins with the conversion of thiosalicylic acid to its disulfide derivative, 2,2'-dithiodibenzoic acid. nih.gov This is then converted to the corresponding bisthiosalicylyl chloride. nih.gov Cleavage of the disulfide bond with a halogen, such as chlorine or bromine, yields 2-chlorosulfenylbenzoyl chloride. nih.gov Finally, a double nucleophilic displacement reaction with a primary amine, in this case, butylamine, affords the target N-butyl-1,2-benzisothiazol-3(2H)-one. nih.gov While this route synthesizes the N-butyl isomer, modifications to the starting materials could potentially lead to the 5-butyl derivative.
A related industrial method for producing 1,2-benzisothiazol-3-ones starts with 2,2'-dithiodibenzoic acid, involving the cleavage of the disulfide bond and subsequent ring formation with ammonia. However, this method can be challenging for large-scale production due to harsh reaction conditions.
N-Alkylation Strategies for 1,2-Benzothiazol-3(2H)-one Derivatives
The introduction of alkyl groups at the nitrogen atom of the 1,2-benzothiazol-3(2H)-one core is a key strategy for diversifying its chemical properties and biological activities. A common and effective method involves the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with an electrophilic alkylating agent, which can produce N-alkylated derivatives in good yield and with high selectivity. google.com
For instance, the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with dimethyl sulfate (B86663) in acetone (B3395972) or butanone has been shown to yield N-methyl-1,2-benzisothiazolin-3-one. google.com Similarly, using 1-bromobutane (B133212) as the alkylating agent in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of N-butyl-1,2-benzisothiazolin-3-one. google.com These reactions highlight the versatility of N-alkylation in creating a library of derivatives with varied functionalities. nih.govresearchgate.net
The choice of solvent and base is crucial in directing the regioselectivity of the alkylation, influencing the ratio of N-alkylation to O-alkylation. Studies have shown that the use of the lithium salt favors N-alkylation, with ratios as high as 90:10 (N-alkylation:O-alkylation) being achieved. google.com
Table 1: Examples of N-Alkylation Reactions of 1,2-Benzisothiazol-3(2H)-one
| Alkylating Agent | Base | Solvent | Product | Yield/Ratio | Reference |
| Dimethyl sulfate | Lithium salt | Acetone | N-methyl-1,2-benzisothiazolin-3-one | >99.5% alkylation | google.com |
| Dimethyl sulfate | Lithium salt | Butanone | N-methyl-1,2-benzisothiazolin-3-one | >96% alkylation | google.com |
| 1-Bromobutane | Potassium carbonate | Acetonitrile | N-butyl-1,2-benzisothiazolin-3-one | >99% alkylation | google.com |
Innovations in Green Chemistry Synthesis for 1,2-Benzothiazol-3(2H)-one Scaffolds
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for 1,2-benzothiazol-3(2H)-one and its analogs. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
Utilization of Environmentally Benign Oxidants and Catalytic Systems
A key aspect of green synthesis is the replacement of toxic and corrosive oxidants with more sustainable alternatives. Molecular oxygen (O₂) is an ideal green oxidant, and several catalytic systems have been developed to facilitate its use in the synthesis of 1,2-benzothiazol-3(2H)-ones.
For example, a copper(I)-catalyzed intramolecular N–S bond formation using O₂ as the sole oxidant has been reported for the synthesis of various benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in excellent yields. nih.gov Another approach utilizes a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), for the same transformation in aqueous media, allowing for easy product purification and catalyst recycling. nih.gov
Metal-free approaches have also gained attention. A potassium bromide (KBr)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an O₂ atmosphere provides an efficient route to benzo[d]isothiazol-3(2H)-ones. nih.gov Furthermore, electrochemical methods offer a sustainable alternative, using electricity as a clean redox agent for the dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov
A novel dual catalytic system of iodine and manganese has also been employed for the oxidative dehydrogenation coupling of amines with thiols during aerobic oxidation. researchgate.net
Solvent-Free or Aqueous Media Reaction Conditions
The use of water as a reaction solvent or conducting reactions under solvent-free conditions are hallmarks of green chemistry. These methods reduce the reliance on volatile organic compounds (VOCs), which are often flammable, toxic, and environmentally harmful.
A copper(I)-catalyzed cascade reaction of 2-bromobenzamides with potassium thiocyanate (B1210189) (KSCN) in an aqueous medium has been developed for the construction of benzo[d]isothiazol-3(2H)-ones. nih.gov This method involves the formation of both C–S and N–S bonds in a single pot. The use of water as the solvent not only simplifies the process but also aligns with the principles of green chemistry. nih.gov
Solvent-free synthesis has also been explored, particularly for the preparation of benzothiazolium salts, which can be precursors to ionic liquids. researchgate.net These reactions are often carried out by simply mixing the reactants at room temperature or with gentle heating, leading to high yields without the need for a solvent. researchgate.net
Stereoselective Synthesis of Chiral 5-Butyl-1,2-benzothiazol-3(2H)-one Derivatives (If applicable)
While the direct stereoselective synthesis of chiral 5-Butyl-1,2-benzothiazol-3(2H)-one is not extensively documented in the provided search results, the principles of stereoselective synthesis can be applied to create chiral analogs of the 1,2-benzisothiazol-3(2H)-one scaffold. The development of chiral ligands and catalysts is crucial for achieving high enantioselectivity in such syntheses.
For other heterocyclic systems, methods for the stereoselective synthesis of C₂-symmetric chiral bis-sulfoxides have been developed. nih.gov These approaches often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While not directly applied to 5-Butyl-1,2-benzothiazol-3(2H)-one in the available literature, these methodologies provide a conceptual framework for the future development of stereoselective routes to chiral derivatives of this important heterocyclic system.
Chemical Reactivity and Mechanistic Investigations of 5 Butyl 1,2 Benzothiazol 3 2h One
Exploration of Reaction Mechanisms in Ring Formation and Transformation
The synthesis of the 1,2-benzisothiazol-3(2H)-one ring system is achieved through various strategic cyclization reactions, predominantly involving the formation of a key nitrogen-sulfur bond from substituted benzene (B151609) precursors. These transformations can be initiated through different mechanisms, including those involving radical intermediates and catalyzed pathways.
The formation of the benzisothiazolone ring can proceed through radical-based mechanisms. One notable pathway involves the generation of thiyl radicals as key intermediates. For instance, in cobalt-catalyzed oxidative dehydrogenative cyclization, the Co(III) catalyst is believed to oxidize a 2-mercaptobenzamide starting material to produce a thiyl radical intermediate. researchgate.net This reactive species then undergoes an intramolecular reaction to form the final ring structure. researchgate.net Thiyl radicals are versatile intermediates used in various cyclization cascades due to their chemoselectivity and efficiency. nih.gov
Another pathway involves the in-situ formation of reactive sulfur intermediates like acylaminosulfonium salts. In a metal-free approach, the reaction of a 2-(methylthio)benzamide with the electrophilic fluorinating agent Selectfluor is proposed to form an intermediate fluorosulfonium salt. researchgate.net This highly reactive species readily undergoes an intramolecular nucleophilic attack by the amide nitrogen, followed by a C-S bond cleavage, to yield the cyclized 1,2-benzisothiazol-3(2H)-one product. researchgate.net A related mechanism involves the generation of an N-acylnitrenium ion using a hypervalent iodine reagent, which is then trapped intramolecularly by a thiol group to construct the N-S bond. nih.gov
A fundamental step in many synthetic routes to 1,2-benzisothiazol-3(2H)-ones is the intramolecular formation of the nitrogen-sulfur (N–S) bond. This is frequently accomplished via an intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors. mdpi.comnih.gov In these reactions, an N-H and an S-H bond are coupled, often under the influence of a catalyst and an oxidant like molecular oxygen. mdpi.comnih.gov The mechanism involves a nucleophilic attack from the amide nitrogen onto the sulfur atom of the thiol or a derivative thereof. researchgate.net This process can be facilitated by metal catalysts or electrochemical methods, the latter of which generates hydrogen gas as the only byproduct. mdpi.comresearchgate.net
While N-S bond formation is paramount for the isothiazolone (B3347624) ring, C–S bond formation is also a critical reaction in the synthesis of related benzothiazole (B30560) structures. acs.org Some synthetic strategies for 1,2-benzisothiazol-3(2H)-ones employ a tandem or cascade reaction where both a C–S and an N–S bond are formed in a single pot. For example, the reaction of an o-bromobenzamide with potassium thiocyanate (B1210189), catalyzed by copper, proceeds through a sequential C-S and N-S bond formation to build the heterocyclic core. researchgate.net Similarly, electrochemical methods have been developed for intramolecular dehydrogenative C–S bond formation to produce benzothiazoles. rsc.org
Metal catalysis plays a significant role in the efficient synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, with copper and palladium being commonly employed catalysts. nih.govnih.govresearchgate.net These metals facilitate key bond-forming steps and can be regenerated in a catalytic cycle, allowing for their use in substoichiometric amounts.
A proposed catalytic cycle for the copper(I)-catalyzed synthesis of 1,2-benzisothiazol-3(2H)-ones from 2-mercaptobenzamides under an oxygen atmosphere illustrates this process. nih.gov The cycle is thought to initiate with the coordination of the 2-mercaptobenzamide to the Cu(I) catalyst. This complex is then oxidized by O2, leading to the formation of a Cu-S bond intermediate. A second oxidation step follows, after which a reductive elimination step occurs. This final step affords the desired 1,2-benzisothiazol-3(2H)-one product and regenerates the active Cu(I) catalyst, allowing it to re-enter the cycle. nih.gov Experimental evidence suggests the reaction does not proceed via a disulfide intermediate. nih.gov
| Catalyst System | Starting Material | Key Transformation | Proposed Mechanism |
| Cu(I) / O2 | 2-Mercaptobenzamides | Intramolecular N-S Bond Formation | Oxidative dehydrogenative cyclization via Cu-S intermediates. nih.gov |
| Pd(II) / Cu(I) | Thiobenzanilides | Intramolecular C-S Bond Formation | C-H functionalization/cyclization for benzothiazole synthesis. researchgate.netnih.govcapes.gov.br |
| CuCl | o-Iodoanilines, K2S, Isocyanide | Three-component reaction | Formation of benzothiazolethiones. nih.gov |
Oxidative Transformations of the 1,2-Benzothiazol-3(2H)-one Core
The sulfur atom within the 1,2-benzisothiazol-3(2H)-one ring is susceptible to oxidation, leading to the formation of derivatives with modified electronic and biological properties. These oxidative transformations can be controlled to selectively produce either the S-oxide or the S,S-dioxide (saccharin) derivatives.
The selective oxidation of the sulfide (B99878) in the 1,2-benzisothiazol-3(2H)-one core to a sulfoxide (B87167) (1,2-benzisothiazol-3(2H)-one-1-oxide) can be achieved with high efficiency. A noteworthy metal-free method utilizes Selectfluor as the oxidant in an aqueous medium. nih.govresearchgate.net This approach is environmentally friendly and provides excellent yields for a range of N-substituted benzisothiazolones, including 2-butylbenzo[d]isothiazol-3(2H)-one. nih.gov The reaction is typically fast, occurring at room temperature, and purification often does not require column chromatography. nih.govnih.gov The high tolerance for various functional groups makes this a versatile method for accessing these important oxidative derivatives, which themselves exhibit promising biological activities. nih.gov
Reaction conditions: Substrate (0.2 mmol), Selectfluor (0.2 mmol), H₂O/DMF (9:1), 25 °C, 1 h. Data sourced from Molecules (2024). nih.gov
Further oxidation of the sulfur atom in the benzisothiazolone ring leads to the formation of 1,2-benzisothiazol-3(2H)-one-1,1-dioxides, a class of compounds famously known as saccharins. researchgate.net These S,S-dioxide derivatives can be prepared from 1,2-benzisothiazol-3(2H)-ones through a sequential, one-pot double oxidation. nih.govresearchgate.net
Building upon the selective formation of the 1-oxide with Selectfluor, a second, stronger oxidizing agent can be introduced to the reaction mixture to complete the oxidation to the 1,1-dioxide. nih.gov Studies have shown that after the initial oxidation with Selectfluor, the addition of meta-chloroperoxybenzoic acid (m-CPBA) successfully converts the intermediate 1-oxide into the corresponding saccharin (B28170) derivative in good yields. nih.govresearchgate.net This one-pot, two-step process provides a practical and efficient route to N-substituted saccharins from readily available benzisothiazolones. nih.gov Saccharin and its derivatives are not only known as artificial sweeteners but are also used as scaffolds in medicinal chemistry and coordination chemistry. researchgate.netresearchgate.neteuropa.eu
Reaction conditions: 1) Substrate, Selectfluor, H₂O/DMF; 2) m-CPBA. Data sourced from Molecules (2024). nih.gov
Photochemical Reactions and Photoisomerization Pathways
The photochemical behavior of the 1,2-benzisothiazol-3(2H)-one scaffold, the core structure of 5-Butyl-1,2-benzothiazol-3(2H)-one, has been the subject of research, particularly in the context of its environmental degradation. While specific studies on the 5-butyl derivative are not extensively documented, the reactivity of the parent compound and its N-aryl analogues provides significant insights into the likely photochemical pathways.
Under UV-Vis irradiation in aqueous environments, 1,2-benzisothiazol-3(2H)-one (BIT) undergoes photodegradation, leading to a variety of products. nih.gov The degradation mechanism is complex and involves several concurrent processes, including isomerization, oxidation, hydroxylation, hydrolysis, and elimination reactions. nih.gov Research has identified as many as fourteen different photoproducts, indicating a multitude of transformation pathways. nih.gov Among the identified products, those containing a phenolic or a sulfino group have been suggested as potentially more toxic than the parent compound. nih.gov
One of the key photochemical reactions observed for N-substituted 1,2-benzisothiazol-3(2H)-ones is a rearrangement to form dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-ones. This reaction is proposed to proceed through a biradical intermediate. researchgate.net When the photolysis is conducted in the presence of oxygen, it can lead to the formation of 1,2-benzisothiazol-3(2H)-one 1-oxides. researchgate.net
The susceptibility of 1,2-benzisothiazolin-3-one to photolysis under aqueous conditions has been noted, and it is expected to photodegrade under various environmental conditions. echemi.com The rate of photolysis can be influenced by the presence of other substances. For instance, the lethal effect of BIT on some microalgae is significantly enhanced when exposed to light, suggesting a photosensitized process or the formation of reactive species. nih.gov
While detailed photoisomerization pathways for 5-Butyl-1,2-benzothiazol-3(2H)-one are not explicitly detailed in the literature, the initial steps of its photochemical degradation likely involve the cleavage of the N-S bond or the C-S bond within the isothiazolinone ring upon absorption of UV radiation. The subsequent rearrangement and reaction with solvent or other species would then lead to the observed variety of photoproducts.
Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring and Heterocycle
The reactivity of the 5-Butyl-1,2-benzothiazol-3(2H)-one ring system towards electrophilic and nucleophilic substitution is a critical aspect of its chemical profile. The presence of both a benzene ring and a heterocycle, along with the electron-withdrawing nature of the carbonyl group and the heteroatoms, influences the regioselectivity and feasibility of such reactions.
Electrophilic Substitution Reactions:
The benzene ring of 1,2-benzisothiazol-3(2H)-one is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused heterocyclic ring. However, the butyl group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho (position 6) and para (position 4) to the butyl group would be activated. The directing effect of the heterocyclic part of the molecule would need to be considered as well.
Nucleophilic Substitution Reactions:
Nucleophilic substitution reactions on the unsubstituted benzene ring of 5-Butyl-1,2-benzothiazol-3(2H)-one are generally unfavorable unless activated by strongly electron-withdrawing groups. The heterocyclic ring itself contains several sites susceptible to nucleophilic attack. The carbonyl carbon (C3) is electrophilic and can be a target for nucleophiles.
The synthesis of 1,2-benzisothiazol-3(2H)-one derivatives often involves nucleophilic substitution as a key step. For instance, the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst proceeds via a consecutive process involving S-C and S-N bond formation, which can be viewed as a form of nucleophilic substitution at the aromatic ring followed by cyclization. rsc.org Similarly, the synthesis from 2-(alkylthio)benzaldehydes involves the reaction of an oxime with a halogenating agent, leading to cyclization. google.com These synthetic methods, while not substitutions on the final heterocycle, provide insight into the types of nucleophilic reactions the precursor molecules can undergo to form the benzisothiazolinone ring.
The following table provides a summary of the types of reactions discussed:
| Reaction Type | Reactant/Conditions | Product Type | Reference(s) |
| Photodegradation | UV-Vis irradiation in water | Isomerization, oxidation, hydroxylation, hydrolysis, and elimination products | nih.gov |
| Photochemical Rearrangement | N-substituted 1,2-benzisothiazol-3(2H)-ones | Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-ones | researchgate.net |
| Photochemical Oxidation | In the presence of oxygen | 1,2-benzisothiazol-3(2H)-one 1-oxides | researchgate.net |
| Synthesis via Nucleophilic Attack | 2-halobenzamides and carbon disulfide with Cu catalyst | Benzisothiazol-3(2H)-ones | rsc.org |
Advanced Structural Characterization and Supramolecular Assembly of 5 Butyl 1,2 Benzothiazol 3 2h One
Single-Crystal X-ray Diffraction Analysis of 1,2-Benzothiazol-3(2H)-one Structures
Elucidation of Molecular Conformation and Bond Parameters
Interactive Table: Crystal Data for 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide nih.govresearchgate.net
| Crystal Parameter | Value |
| Formula | C₁₁H₁₃NO₃S |
| Molecular Weight | 239.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3130 (15) |
| b (Å) | 7.7219 (15) |
| c (Å) | 11.416 (2) |
| α (°) | 102.76 (3) |
| β (°) | 94.23 (3) |
| γ (°) | 109.75 (3) |
| Volume (ų) | 584.0 (2) |
| Z | 2 |
Characterization of Intermolecular Interactions (e.g., C–H···O Hydrogen Bonding, π–π Stacking)
The solid-state packing of these molecules is governed by a network of weak intermolecular forces. In the crystal structure of 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, molecules are linked into chains by weak C–H···O hydrogen bonds. nih.govresearchgate.net Furthermore, π–π stacking interactions between the benzene (B151609) rings of neighboring molecules, with a centroid-to-centroid distance of 3.778 (2) Å, play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net Similar interactions, including C–H···π and head-to-tail slipped π-stacking, are observed in other related benzothiazole (B30560) structures, contributing to the formation of layered supramolecular assemblies. nih.gov
Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for confirming the chemical structure and understanding the electronic and vibrational properties of 5-Butyl-1,2-benzothiazol-3(2H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For the parent compound, 1,2-benzisothiazol-3(2H)-one, ¹H NMR spectra show characteristic signals for the aromatic protons. nih.gov In a deuterated chloroform (B151607) (CDCl₃) solvent, these typically appear in the range of 7.4 to 8.1 ppm. nih.gov The addition of a butyl group at the 5-position would introduce new signals in the aliphatic region of the ¹H NMR spectrum, and would also influence the chemical shifts of the aromatic protons due to its electron-donating effect. ¹³C NMR spectroscopy would similarly provide distinct signals for each carbon atom, allowing for a complete structural assignment. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of the related N-methylsaccharin shows a distinct fragmentation pattern that can be used for its identification. nist.gov For 5-Butyl-1,2-benzothiazol-3(2H)-one, the molecular ion peak would be expected at its corresponding molecular weight. The fragmentation would likely involve the loss of the butyl group and other characteristic cleavages of the heterocyclic ring system, providing valuable structural information. libretexts.org High-resolution mass spectrometry can provide accurate mass measurements of the precursor ion and its fragments, further aiding in the identification of unknown compounds. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of 1,2-benzisothiazol-3(2H)-one shows characteristic absorption bands corresponding to the N-H and C=O groups. chemicalbook.com The presence of the butyl group in 5-Butyl-1,2-benzothiazol-3(2H)-one would be indicated by additional C-H stretching and bending vibrations in the aliphatic region of the spectrum. The exact positions of these bands can provide insights into the molecular structure and bonding. chemicalbook.com
Conformational Analysis and Tautomerism Studies of 5-Butyl-1,2-benzothiazol-3(2H)-one
The spatial arrangement of atoms and the potential for structural isomerism are critical to understanding the chemical behavior and biological interactions of 5-Butyl-1,2-benzothiazol-3(2H)-one. This section explores the conformational preferences of the molecule and the possibility of tautomeric forms.
Conformational Analysis
Conformational analysis of 5-Butyl-1,2-benzothiazol-3(2H)-one involves determining the preferred three-dimensional arrangement of its constituent atoms. This includes the orientation of the butyl group relative to the benzisothiazole ring system and the puckering of the heterocyclic ring, if any.
Computational studies on similar molecules, such as 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, have identified multiple stable conformers that differ in the orientation of the substituent group relative to the benzisothiazole ring. core.ac.uk For 5-Butyl-1,2-benzothiazol-3(2H)-one, the butyl group, with its rotatable C-C single bonds, can adopt various conformations, such as anti-periplanar and syn-clinal (gauche) arrangements. The most stable conformer would be the one that minimizes steric hindrance between the butyl chain and the adjacent atoms on the benzene ring.
The conformation of the butyl group is expected to be dynamic in solution, with rapid interconversion between different staggered conformations at room temperature. The relative populations of these conformers could be influenced by the solvent environment.
Tautomerism Studies
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. For 5-Butyl-1,2-benzothiazol-3(2H)-one, the primary form of tautomerism to consider is keto-enol tautomerism, specifically the amide-imidol tautomerism characteristic of lactams, and potentially thione-enol tautomerism.
The 1,2-benzisothiazol-3(2H)-one ring system can theoretically exist in several tautomeric forms:
Amide form (keto form): 5-Butyl-1,2-benzothiazol-3(2H)-one. This is generally the most stable and predominant tautomer for related isothiazolinones.
Imidol form (enol form): 5-Butyl-3-hydroxy-1,2-benzisothiazole. This tautomer has an aromatic benzisothiazole ring.
Thione form: 5-Butyl-1,2-benzisothiazole-3(2H)-thione. This would involve a C=S double bond and an N-H group.
While specific studies on the tautomerism of 5-Butyl-1,2-benzisothiazol-3(2H)-one are not documented, studies on the parent compound, 1,2-benzisothiazol-3(2H)-one, and its derivatives suggest that the amide form is the most stable. nih.govwikipedia.org The stability of the amide tautomer is attributed to the resonance stabilization of the amide group and the high energy of the alternative forms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying the predominant tautomeric form. For instance, the presence of a characteristic C=O stretching vibration in the IR spectrum would confirm the amide form. In the ¹H NMR spectrum, the chemical shift of the N-H proton would also be indicative of the tautomeric state.
The following table summarizes the key structural aspects related to the conformational analysis and tautomerism of 5-Butyl-1,2-benzisothiazol-3(2H)-one, with some data inferred from related compounds.
| Feature | Description | Supporting Evidence/Inference |
| Core Ring Conformation | The benzisothiazole ring system is expected to be largely planar. | Inferred from the general planarity of fused aromatic and heterocyclic rings. nih.gov |
| Butyl Group Conformation | The n-butyl group can exist in various staggered conformations (e.g., anti, gauche) due to rotation around C-C single bonds. | General principles of conformational analysis of alkyl chains. |
| Predominant Tautomer | The amide form, 5-Butyl-1,2-benzothiazol-3(2H)-one, is the most likely and stable tautomer. | Based on the known stability of the amide form in other 1,2-benzisothiazol-3(2H)-one derivatives. nih.govwikipedia.org |
| Potential Tautomers | 5-Butyl-3-hydroxy-1,2-benzisothiazole (imidol form) and 5-Butyl-1,2-benzisothiazole-3(2H)-thione (thione form). | Theoretical consideration of tautomerism in lactam-like structures. |
Supramolecular Assembly
The supramolecular assembly of 5-Butyl-1,2-benzothiazol-3(2H)-one in the solid state would be dictated by intermolecular forces. Hydrogen bonding is expected to be a key interaction, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. This can lead to the formation of dimers or extended chains in the crystal lattice.
Studies on related benzisothiazolinone derivatives have shown the importance of these non-covalent interactions in their crystal structures. nih.gov The interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions would define the supramolecular architecture of 5-Butyl-1,2-benzothiazol-3(2H)-one.
Theoretical and Computational Chemistry Studies of 5 Butyl 1,2 Benzothiazol 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. From this, researchers can infer reactivity, spectral characteristics, and potential interaction sites.
For the parent molecule, 1,2-benzisothiazol-3(2H)-one, DFT calculations are used to determine its optimal three-dimensional shape and the distribution of electrons. These calculations typically start with building an initial geometry of the molecule, which is then optimized to find the lowest energy conformation. chemicalbook.com
While specific optimized parameters for the 5-butyl isomer are not available, studies on related benzothiazole (B30560) derivatives using DFT at the B3LYP/6-311G(d,p) level of theory have been successful in elucidating electronic structures. meisenbaochem.com For the 5-butyl derivative, DFT would predict the planarity of the core benzisothiazole ring system and the various possible conformations of the flexible butyl chain.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For substituted 1,3-benzothiazole molecules, this energy gap has been found to be between 3.95 and 4.70 eV. chemicalbook.com Similar calculations for 5-Butyl-1,2-benzothiazol-3(2H)-one would be essential to understand its electronic behavior.
Table 1: Predicted Electronic Properties of Benzisothiazole Derivatives (Illustrative)
| Property | Description | Typical Value Range for Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | - |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | - |
| HOMO-LUMO Gap (η) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 3.95 - 4.70 eV chemicalbook.com |
Note: Specific values for 5-Butyl-1,2-benzothiazol-3(2H)-one are not available and would require dedicated DFT calculations.
DFT calculations are instrumental in identifying the most reactive sites within a molecule. By mapping the electron density and electrostatic potential, researchers can pinpoint regions susceptible to electrophilic or nucleophilic attack. For the benzisothiazolone skeleton, the carbonyl group (C=O) and the nitrogen and sulfur heteroatoms are key sites of interest. researchgate.net The addition of a butyl group at the C5 position on the aromatic ring would subtly modify the electron distribution, potentially influencing the reactivity of these sites.
Furthermore, DFT is used to model reaction mechanisms. For instance, studies on the synthesis of benzisothiazolone derivatives investigate the energy barriers of different reaction pathways, helping to understand how the products are formed. nih.gov These calculations can predict transition states and reaction intermediates, providing a complete picture of the reaction dynamics at a molecular level.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of molecular behavior in a dynamic environment, such as in a solvent. While no specific MD studies for 5-Butyl-1,2-benzothiazol-3(2H)-one have been reported, this technique is crucial for understanding molecules with flexible components like an alkyl chain.
MD simulations would allow for extensive sampling of the conformational space of the butyl group, identifying the most stable orientations relative to the rigid benzisothiazole ring. This is particularly important for understanding how the molecule interacts with its environment or with biological targets. Simulations can also reveal key intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern how molecules pack in a solid state or associate in solution. nih.govwikipedia.org For example, crystal structure analysis of 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, an oxidized isomer, revealed weak intermolecular C-H···O hydrogen bonding and π-π stacking interactions that link the molecules into chains. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of molecules with their biological or chemical activities. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.
QSAR studies have been successfully applied to derivatives of 1,2-benzisothiazol-3-one. In one study, the caspase-3 inhibitory activities of several derivatives were modeled using the stepwise-multiple linear regression (SW-MLR) method. nih.gov The resulting model showed a strong correlation between the inhibitory activity and specific molecular descriptors.
Table 2: Key Descriptor Classes in QSAR Models for 1,2-Benzisothiazol-3-one Derivatives
| Descriptor Type | Significance in Model |
|---|---|
| Electronegativity-related | Plays a significant role in determining caspase-3 inhibitory activity. nih.gov |
| Atomic Masses | Contributes significantly to the predictive power of the model. nih.gov |
| Atomic van der Waals Volumes | Important for describing the steric interactions related to activity. nih.gov |
| Atom-centered Fragments | Specific fragments like R--CX--R are crucial for activity. nih.gov |
This QSAR model demonstrated robustness, with a high correlation coefficient (R²) of 0.91 for the training set of molecules. nih.gov Although 5-Butyl-1,2-benzothiazol-3(2H)-one was not part of this specific study, the research highlights that descriptors related to electronegativity, atomic mass, and volume are critical for the biological activity of this class of compounds. nih.gov A QSAR model including the 5-butyl isomer could be developed to predict its specific activity based on these principles.
Computational Predictions of Environmental Fate and Degradation Pathways
Assessing the environmental impact of chemical compounds is a critical aspect of modern chemical research and regulation. Computational models offer a rapid and cost-effective way to predict the environmental fate of a substance, including its biodegradability and potential persistence.
Web-based platforms like BiodegPred merge different computational methods to provide a prognosis on whether a molecule can be catabolized in the biosphere. nih.gov These tools are trained on extensive experimental data and can classify new compounds as biodegradable or recalcitrant. A user can input a molecule, such as 5-Butyl-1,2-benzothiazol-3(2H)-one, and the server will provide a prediction based on various established criteria. nih.gov While these platforms may not detail specific degradation pathways, they offer a valuable initial assessment of a compound's likely behavior in the environment. nih.gov This allows for the early identification of potentially persistent or toxic substances, guiding further experimental testing and risk assessment. nih.gov
Analysis of Phototransformation in Atmospheric Conditions
Currently, there is a notable absence of publicly available scientific literature, including theoretical and computational studies, specifically detailing the analysis of phototransformation in atmospheric conditions for the chemical compound 5-Butyl-1,2-benzothiazol-3(2H)-one. Searches of established chemical databases and scientific literature repositories have not yielded specific data on its atmospheric fate, such as its reaction with hydroxyl radicals (•OH), ozone (O₃), or nitrate (B79036) radicals (•NO₃), nor its atmospheric lifetime.
While information exists for the related parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), and its isomer, 2-butyl-1,2-benzisothiazol-3(2H)-one (BBIT), these data are not directly applicable to the 5-butyl isomer due to the influence of the butyl group's position on the benzene (B151609) ring on the molecule's electronic structure and reactivity. For instance, information regarding the phototransformation of BBIT is noted to exist in registered dossiers but is not publicly detailed. It is also mentioned that BBIT possesses good UV resistance, a property that influences photodegradation rates. However, without specific studies on the 5-butyl isomer, any discussion of its atmospheric phototransformation would be speculative.
Detailed research, including computational modeling and experimental validation, is required to elucidate the specific reaction pathways, degradation products, and atmospheric persistence of 5-Butyl-1,2-benzothiazol-3(2H)-one. Such studies would be essential for a comprehensive understanding of its environmental impact.
Due to the lack of available data, no data tables on the research findings can be provided at this time.
Investigation of Biological Activities and Mechanistic Pathways in Vitro Research
Enzyme Inhibition Studies of 1,2-Benzothiazol-3(2H)-one Derivatives
Characterization of Binding Mechanisms and Kinetic Profiles
Molecular docking and kinetic studies have provided insights into how these benzothiazole (B30560) derivatives interact with their target enzymes.
For caspase-3 inhibitors , molecular docking simulations have predicted the binding modes of these compounds within the enzyme's active site. nih.gov
The inhibition of AChE by (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles was found to be of a competitive type, as determined by kinetic studies. nih.gov Molecular modeling suggests these inhibitors bind to the periphery of the AChE active site. nih.gov
Dengue protease inhibitors based on the benzothiazole scaffold have been shown to act through a noncompetitive mechanism. nih.gov
For PPO inhibitors , it is believed that they act as competitive inhibitors, mimicking the substrate protoporphyrinogen (B1215707) IX. rsc.org The two rings of the inhibitor are thought to correspond to the pyrrole (B145914) rings of the substrate, occupying its binding site. rsc.org
Cellular Interactions and Modulation of Biochemical Pathways (In Vitro)
In vitro cellular studies have demonstrated that 1,2-benzisothiazol-3-one derivatives can modulate key biochemical pathways. For example, certain derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. nih.gov This activation leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. nih.gov Specifically, compounds 8j and 8k from a series of benzothiazole derivatives bearing a pyridine-semicarbazone moiety displayed excellent anticancer activity against U937 cells, which overexpress procaspase-3, with IC50 values of 5.2 μM and 6.6 μM, respectively. nih.gov
Mechanistic Aspects of Antimicrobial Activity in Model Systems
The antimicrobial properties of 1,2-benzisothiazol-3(2H)-one and its derivatives have been attributed to several mechanisms. A primary mode of action is believed to be the reaction with thiol-containing proteins in microorganisms, which is particularly effective against actively metabolizing cells. researchgate.net This interaction can disrupt essential enzymatic functions and cellular processes.
Studies on the antibacterial activity of benzothiazole derivatives have pointed to the inhibition of various microbial enzymes, including dihydroorotase, peptide deformylase, and DNA gyrase. nih.gov For example, fluorinated 1,2-benzisothiazol-3(2H)-ones have shown activity against Mycobacterium species. scilit.com
Structure-Activity Relationship (SAR) Analysis in the Context of Biological Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,2-benzisothiazol-3(2H)-one derivatives.
Influence of Substituent Variations on Molecular Target Interaction
The nature and position of substituents on the benzothiazole ring system significantly influence the interaction with molecular targets and, consequently, the biological activity.
For caspase-3 inhibitors , SAR studies are ongoing to refine the pharmacophore and improve potency and selectivity. nih.gov
In the case of PPO inhibitors , the dihedral angle between the thionyl amide or carbonyl amide ring and the benzothiazole ring has been identified as a critical factor for inhibitory activity. rsc.org
For antifungal activity , preliminary SAR studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal efficacy. nih.gov
Regarding sigma receptor ligands , modifications to the linker length, aryl substitution, and the alkylamine ring size of benzo[d]thiazol-2(3H)one-based ligands have been explored. nih.gov These modifications have led to compounds with low nanomolar affinity for σ receptor subtypes. nih.gov
| Target | Compound Class | Key SAR Findings | Reference |
|---|---|---|---|
| Caspase-3 | 1,2-Benzisothiazol-3-one derivatives | Ongoing refinement of the pharmacophore. | nih.gov |
| PPO | N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones | The dihedral angle between the rings is critical for activity. | rsc.org |
| Antifungal | 1,2-benzisothiazol-3(2H)-one derivatives | Importance of the heterocyclic ring, a methyl group, and a phenyl ring. | nih.gov |
| Sigma Receptors | benzo[d]thiazol-2(3H)one-based ligands | Linker length, aryl substitution, and alkylamine ring size are key. | nih.gov |
Derivatization for Tailoring Biological Response
No published research is currently available on the derivatization of 5-Butyl-1,2-benzothiazol-3(2H)-one for the purpose of tailoring its biological response.
Analytical Methodologies for Research and Comprehensive Characterization of 5 Butyl 1,2 Benzothiazol 3 2h One
Development and Validation of Advanced Chromatographic Techniques (e.g., LC-MS/MS, HPLC-MS/MS)
Quantification in Complex Research Matrices
The quantification of isothiazolinones like 5-Butyl-1,2-benzothiazol-3(2H)-one in complex samples such as water-based adhesives, cosmetics, and environmental samples has been successfully achieved using HPLC-MS/MS. nih.govnih.gov For instance, a study established a method for the simultaneous determination of six isothiazolinones in water-based adhesives for food contact materials. nih.gov This method demonstrated satisfactory accuracy, precision, and limits of quantification. nih.gov
Another study focused on developing an HPLC-MS/MS method to measure the migration of isothiazolinones from children's sports protectors into artificial sweat. nih.gov This highlights the adaptability of the technique for various research questions and matrices. nih.gov The limits of detection for related isothiazolinones in various matrices can be as low as 0.0002–0.002 mg L−1. nih.gov
Key parameters for a typical HPLC-MS/MS method for the analysis of related isothiazolinones are detailed in the table below.
| Parameter | Value |
| Chromatography | |
| Column | Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 μm) |
| Mobile Phase | Methanol-water solution with gradient elution |
| Total Analysis Time | 9 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 600 °C |
This table presents typical conditions for the analysis of isothiazolinones and may be adapted for 5-Butyl-1,2-benzothiazol-3(2H)-one. nih.gov
Purity Assessment and Impurity Profiling in Research Samples
The purity of 5-Butyl-1,2-benzothiazol-3(2H)-one can be assessed using HPLC, with analytical standards often having a purity of ≥98.0%. sigmaaldrich.com Impurity profiling is critical as by-products can arise from degradation processes or as residuals from synthesis. researchgate.net The use of HPLC-MS/MS is instrumental in identifying and characterizing these impurities. For instance, in the analysis of related compounds, by-products such as cyclopentanone (B42830) and tetrahydrofuran (B95107) have been identified. researchgate.net
The crystal structure of 2-n-butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a related compound, has been characterized, revealing weak intermolecular interactions that link the molecules. researchgate.net Such detailed structural analysis is crucial for understanding the properties of the pure compound and its potential interactions.
Application of Modern Spectroscopic Techniques for High-Resolution Analysis
Beyond routine identification, modern spectroscopic techniques provide in-depth structural information about 5-Butyl-1,2-benzothiazol-3(2H)-one.
Mass Spectrometry (MS): High-resolution mass spectrometry, such as that performed with a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, is used to obtain high-energy spectra of the compound. researchgate.net This allows for the precise determination of the molecular formula and the fragmentation patterns, which are essential for structural elucidation and impurity identification. researchgate.net The mass spectrum of 2-Butyl-1-2-benzisothiazolin-3-one has been recorded, providing detailed information about its fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for the parent compound, 1,2-benzisothiazol-3(2H)-one, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov This data is invaluable for confirming the structure of the compound and for identifying and quantifying impurities that may have different spectral signatures.
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-benzisothiazol-3(2H)-one is also available, which provides information about the functional groups present in the molecule. chemicalbook.com
The combination of these advanced chromatographic and spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of 5-Butyl-1,2-benzothiazol-3(2H)-one, ensuring its accurate quantification and a thorough understanding of its purity and structural properties for research purposes.
Environmental Transformation and Degradation Pathways Academic Perspective
Studies on Atmospheric Degradation of 1,2-Benzothiazol-3(2H)-ones
Reaction Kinetics with Atmospheric Oxidants (e.g., OH Radicals)
Specific data on the reaction kinetics of 5-Butyl-1,2-benzothiazol-3(2H)-one with hydroxyl (OH) radicals, which are the primary daytime oxidants in the troposphere, have not been reported. For related isothiazolinone compounds, it is understood that such reactions would be a principal degradation pathway. However, without experimental or modeling data for the butyl-substituted variant, its atmospheric half-life remains unquantified.
Mechanisms of Abiotic Degradation in Aqueous and Solid-State Environments
The abiotic degradation of 5-Butyl-1,2-benzothiazol-3(2H)-one, which includes processes like hydrolysis and photolysis, is crucial for determining its persistence in water and soil.
Regulatory assessments have indicated that N-butyl-1,2-benzisothiazolin-3-one (BBIT) is hydrolytically stable. One study noted that under abiotic and buffered conditions at pH 5, 7, and 9 at 50°C, the compound showed minimal degradation over 6 days, with an expected half-life of over a year at 25°C. biotecnologiebt.it This suggests that hydrolysis is not a significant degradation pathway for this compound in the environment.
Information regarding the photolytic degradation of 5-Butyl-1,2-benzothiazol-3(2H)-one is also limited. Some sources suggest it has good ultraviolet resistance, which would imply a low potential for direct photolysis. uzh.ch In contrast, studies on the parent compound, 1,2-benzisothiazolin-3-one (BIT), have shown that it undergoes photodegradation in water under UV-Vis irradiation, leading to the formation of various transformation products through processes like isomerization, oxidation, hydroxylation, hydrolysis, and elimination. sinotrustchemical.comwikipedia.org Without specific studies, it is difficult to extrapolate these findings to the butyl-substituted derivative, as the butyl group may influence its photochemical behavior.
Biodegradation Studies in Environmental Microcosms
Biodegradation is a key process for the removal of many organic pollutants from the environment. While specific microcosm studies for 5-Butyl-1,2-benzothiazol-3(2H)-one are not extensively documented, research on the parent compound, 1,2-benzisothiazolin-3-one (BIT), provides some insights.
Studies on BIT have demonstrated its susceptibility to microbial degradation in soil. fao.orguzh.ch The degradation of BIT in various soils was found to follow first-order kinetics, with half-lives varying significantly depending on the soil properties, such as organic matter content and microbial activity. fao.org For instance, in one study, the half-life of BIT ranged from 0.09 days to 26.66 days across different unsterilized soils. fao.org The primary degradation pathway is believed to be microbial, as degradation was significantly slower in sterilized soils. fao.org Key bacterial phyla identified as playing a role in BIT degradation include Proteobacteria, Firmicutes, Bacteroidetes, Actinobacteria, and Acidobacteria. uzh.ch
Future Research Directions and Unexplored Avenues for 5 Butyl 1,2 Benzothiazol 3 2h One
Development of Novel and Sustainable Synthetic Routes for the 5-Butyl Isomer and its Derivatives
The synthesis of the core 1,2-benzothiazol-3(2H)-one structure is well-established, often proceeding from starting materials like 2-mercaptobenzamides or 2,2'-dithiodibenzoic acid. mdpi.com However, the efficient and sustainable synthesis of the 5-butyl substituted variant requires dedicated investigation. Future research should focus on adapting existing methods and developing new, greener alternatives.
Key areas for exploration include:
Starting Material Synthesis: Developing efficient pathways to produce 4-butyl-2-mercaptobenzamide or related precursors, which would be essential for subsequent cyclization reactions.
Catalytic Systems: Exploring advanced catalytic systems to improve yield and reduce environmental impact. For instance, copper-catalyzed intramolecular N–S bond formation and heterogeneous catalysts like cobalt phthalocyanine (B1677752) have shown promise for synthesizing the parent compound and could be adapted for the 5-butyl isomer. mdpi.comresearchgate.net
A comparative table of potential synthetic strategies is presented below.
Table 1: Potential Synthetic Strategies for 5-Butyl-1,2-benzothiazol-3(2H)-one
| Starting Material | Reaction Type | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| 4-Butyl-2-mercaptobenzamide | Intramolecular Oxidative Cyclization | High atom economy; can utilize green oxidants like O2. mdpi.com | Efficient synthesis of the substituted starting material. |
| 2-Bromo-4-butylbenzamide | Intermolecular Tandem Reaction with KSCN | Utilizes commercially accessible building blocks. mdpi.com | Optimizing catalyst and reaction conditions for the substituted substrate. |
| N,N'-disubstituted 2,2'-dithiobis(4-butylbenzamide) | Reductive Cyclization | Avoids harsh oxidants. | Synthesis of the complex disulfide starting material. |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
Derivatives of 1,2-benzothiazol-3(2H)-one are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties. researchgate.netresearchgate.net A primary mechanism of action for many isothiazolinones involves interaction with thiol-containing enzymes and molecules, such as cysteine residues in proteins or glutathione. researchgate.net The electrophilic sulfur atom in the heterocyclic ring is susceptible to nucleophilic attack by thiols, leading to ring-opening and the formation of disulfide derivatives, which can impair key cellular functions. researchgate.net
For 5-Butyl-1,2-benzothiazol-3(2H)-one, future research should aim to:
Investigate its reactivity towards biologically relevant thiols like cysteine and glutathione.
Determine if it inhibits key metabolic processes such as glucose transport and oxidation in microbial cells, a known effect of the parent compound on Staphylococcus aureus. researchgate.net
Explore its potential as an enzyme inhibitor, particularly for classes of enzymes where other benzisothiazolones have shown activity, such as caspases. chemicalbook.comnih.gov The butyl group could significantly alter the compound's lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Advanced Computational Design and Prediction of Novel 1,2-Benzothiazol-3(2H)-one Analogues with Tailored Properties
Computational tools are invaluable for accelerating drug discovery and materials development. Molecular modeling studies have already been used to understand how 1,2-benzothiazol-3(2H)-one derivatives interact with enzymes like caspase-3. chemicalbook.comnih.gov These approaches can be applied to the 5-butyl isomer to predict its properties and guide the synthesis of new, more potent, or selective analogues.
Future computational work could include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of 5-butyl-1,2-benzothiazol-3(2H)-one derivatives with their biological activity. This would allow for the virtual screening of large libraries of compounds.
Molecular Docking: Performing docking simulations to predict the binding modes and affinities of the 5-butyl isomer and its analogues with specific biological targets. nih.gov This can provide insights into the structural basis for activity and guide modifications to improve interactions. chemicalbook.com
ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.net
Table 2: Applicable Computational Methods for Designing Novel Analogues
| Computational Method | Purpose | Predicted Properties |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. nih.gov | Binding energy, protein-ligand interactions, target selectivity. |
| QSAR | Correlate chemical structure with biological activity. | IC50 values, inhibitory potential, antimicrobial efficacy. |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. | Molecular orbital energies, reaction mechanisms, spectroscopic properties. |
Exploration of Specific Interactions with Macromolecular Structures
The biological effects of small molecules are dictated by their interactions with macromolecules like proteins and nucleic acids. The parent 1,2-benzisothiazol-3(2H)-one scaffold is known to interact with several key enzymes. researchgate.netchemicalbook.com A particularly well-studied target is caspase-3, an enzyme central to the process of apoptosis (programmed cell death). chemicalbook.comnih.gov Inhibition of this enzyme by benzisothiazolone derivatives highlights their therapeutic potential in diseases characterized by excessive apoptosis. chemicalbook.com
Future research on the 5-butyl isomer should focus on identifying its specific macromolecular targets. Key research questions include:
Does the 5-butyl group enhance or diminish binding affinity to known targets like caspases compared to the unsubstituted parent compound?
Does the positioning of the butyl group at C5 grant selectivity for different enzyme isoforms or even entirely new protein targets?
Can techniques like X-ray crystallography or cryo-electron microscopy be used to solve the structure of the 5-butyl isomer in complex with a target protein, providing a definitive view of the binding interactions?
Table 3: Potential Macromolecular Targets for the 1,2-Benzisothiazol-3(2H)-one Scaffold
| Macromolecule Class | Specific Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Proteases | Caspase-3 | Neurodegenerative diseases, Cancer | chemicalbook.comnih.govebi.ac.uk |
| Metabolic Enzymes | Thiol-dependent enzymes in bacteria | Antimicrobial applications | researchgate.net |
| Kinases | Various | Anti-inflammatory, Anticancer | researchgate.net |
Integration of 5-Butyl-1,2-benzothiazol-3(2H)-one into Advanced Materials Research
The unique chemical properties of the benzisothiazolinone core make it a candidate for integration into advanced materials. For example, the N-substituted derivative, 2-Butyl-1,2-benzisothiazolin-3-one (BBIT), is utilized for its ability to protect polymer materials from microbial degradation. meisenbaochem.com Research has also focused on covalently linking benzisothiazolinone derivatives to polysaccharides to enhance their biostability. researchgate.net
The 5-butyl isomer, with its reactive N-H group and modifiable aromatic ring, offers several unexplored avenues in materials science:
Functional Polymers: The compound could be polymerized or grafted onto polymer backbones to create materials with inherent antimicrobial or enzymatic-inhibitory properties.
Smart Materials: Derivatives could be designed to respond to specific stimuli (e.g., pH, light, specific analytes), enabling applications in sensors or controlled-release systems.
Organic Electronics: The heterocyclic ring system is a common motif in organic semiconductors. The influence of the 5-butyl substitution on the electronic properties could be investigated for potential applications in this field.
These future directions underscore the significant untapped potential of 5-Butyl-1,2-benzothiazol-3(2H)-one. Systematic investigation into its synthesis, biological mechanisms, and material properties could lead to the development of novel molecules with valuable applications across multiple scientific disciplines.
Q & A
Q. What are the standard synthetic routes for 5-butyl-1,2-benzothiazol-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted benzothiazole precursors. A common approach includes:
- Step 1: Base-catalyzed condensation of 2-aminothiophenol derivatives with butyl-substituted carbonyl compounds (e.g., butyl chlorides or anhydrides) in polar aprotic solvents like THF or DMF. Sodium hydride (NaH) or triethylamine (TEA) are often used as bases .
- Step 2: Cyclization under reflux with bromine (Br₂) or iodine (I₂) as oxidizing agents to form the benzothiazole ring .
- Optimization: Reaction yields (55–92%) depend on solvent choice, temperature, and stoichiometry. For example, using TEA in CH₂Cl₂ improves regioselectivity, while LiOH in THF enhances purification .
Q. Which analytical techniques are critical for characterizing 5-butyl-1,2-benzothiazol-3(2H)-one?
Methodological Answer:
- 1H NMR: Confirms substitution patterns (e.g., butyl chain integration at δ 0.8–1.5 ppm and aromatic protons at δ 7.0–8.0 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 224.2) .
- XRD (if crystalline): Resolves bond lengths and angles using SHELXL refinement, critical for confirming tautomeric forms (e.g., enol-keto equilibrium) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Common degradation products include sulfonic acid derivatives due to oxidation .
- Light Sensitivity: UV-Vis spectroscopy (λ 250–300 nm) detects photolytic byproducts like benzothiazole quinones .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for 5-butyl-1,2-benzothiazol-3(2H)-one in antimicrobial applications?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying alkyl chain lengths (e.g., methyl to hexyl) and test against Staphylococcus aureus (MIC assay) .
- Mechanistic Probes: Use fluorescence quenching to study binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Data Interpretation: Correlate logP values (calculated via ChemDraw) with biofilm inhibition efficacy. For example, butyl derivatives (logP ~3.5) often show optimal membrane penetration .
Q. What experimental strategies resolve contradictions in reported toxicity profiles?
Methodological Answer:
- In Vitro vs. In Vivo Models: Compare cytotoxicity (e.g., HepG2 cells, IC₅₀) with rodent dermal exposure studies. For instance, low in vitro toxicity (IC₅₀ >100 µM) may mask allergic responses in vivo due to metabolic activation .
- Dose-Response Analysis: Use OECD Guideline 429 (LLNA assay) to quantify sensitization potential. Contradictions often arise from impurity profiles (e.g., MIT/CIT mixtures in commercial samples) .
Q. How to employ crystallography for elucidating tautomerism in 5-butyl-1,2-benzothiazol-3(2H)-one?
Methodological Answer:
- Single-Crystal Growth: Diffuse butyl-substituted derivatives from ethanol/water mixtures at 4°C to obtain high-quality crystals .
- SHELXL Refinement: Analyze enol (C=O) vs. keto (C–OH) tautomers via residual electron density maps. Hydrogen bonding (e.g., O–H···N) stabilizes the keto form in polar solvents .
Q. What computational methods predict interactions between 5-butyl-1,2-benzothiazol-3(2H)-one and biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Screen against HDAC8 (PDB: 1T69) to identify binding poses. The butyl chain may occupy hydrophobic pockets, while the thiazole ring interacts with Zn²⁺ .
- MD Simulations (GROMACS): Track stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >3 Å suggests conformational flexibility affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
